Sodium octanesulfonate

描述

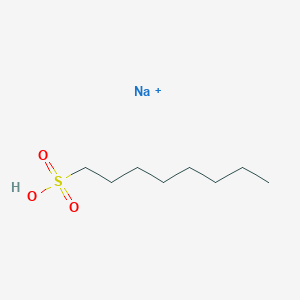

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

5324-84-5 |

|---|---|

分子式 |

C8H18O3S.Na C8H18NaO3S |

分子量 |

217.28 g/mol |

IUPAC 名称 |

sodium octane-1-sulfonate |

InChI |

InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11); |

InChI 键 |

QXFHPLPMTXEJPV-UHFFFAOYSA-N |

手性 SMILES |

CCCCCCCCS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCS(=O)(=O)O.[Na] |

其他CAS编号 |

5324-84-5 |

物理描述 |

Liquid 93% by weight: Colorless or yellowish solid; [OECD SIDS] White powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

相关CAS编号 |

3944-72-7 (Parent) |

同义词 |

Bio-Terge PAS 8; Bio-Terge PAS 8SF; NAS 8RF; NAS-FAL; Sodium 1-Octanesulfonate; Sodium Capryl Sulfonate; Sodium n-Octanesulfonate; Sodium n-Octylsulfonate; Sodium Octanesulfonate; Sodium Octylsulfonate; Witconate NAS-FAL |

产品来源 |

United States |

Significance and Role in Analytical Chemistry Research

Sodium 1-octanesulfonate is a cornerstone reagent in analytical chemistry, primarily utilized to enhance the separation and detection of a wide array of molecules. Its utility is most pronounced in liquid chromatography and capillary electrophoresis, where it addresses the challenges associated with analyzing ionic and highly polar compounds.

As an ion-pairing agent, Sodium 1-octanesulfonate is added to the mobile phase in reverse-phase high-performance liquid chromatography (HPLC). It forms a neutral ion pair with charged analytes, which can then be retained and separated on a nonpolar stationary phase. This technique, known as ion-pair chromatography, is crucial for the analysis of compounds that are otherwise poorly retained in traditional reverse-phase setups. The octyl chain of the sulfonate provides a sufficient hydrophobic character to interact with the stationary phase, while the sulfonate head group interacts with cationic analytes.

In the context of micellar electrokinetic chromatography (MEKC), a variation of capillary electrophoresis, Sodium 1-octanesulfonate can be used as a surfactant to form micelles. These micelles act as a pseudo-stationary phase, allowing for the separation of both neutral and charged analytes based on their partitioning between the micelles and the surrounding aqueous buffer.

The following table summarizes key applications of Sodium 1-octanesulfonate in analytical chemistry:

| Analytical Technique | Role of Sodium 1-Octanesulfonate | Examples of Analytes |

| Ion-Pair Chromatography (IPC) | Ion-Pairing Reagent | Peptides, Proteins, Dopamine (B1211576), Neurotransmitters, Pharmaceutical compounds |

| Micellar Electrokinetic Chromatography (MEKC) | Surfactant (Micelle Formation) | Neutral and Charged small molecules, Food additives, Environmental pollutants |

Interdisciplinary Research Scope and Broader Academic Impact

Fundamental Principles of Ion-Pair Chromatography with Alkanesulfonates

Ion-pair chromatography (IPC) is a technique used in reversed-phase HPLC to separate charged analytes. itwreagents.com It involves adding an ion-pairing reagent, such as an alkanesulfonate, to the mobile phase. km3.com.tw This reagent has a charged functional group and a hydrophobic alkyl chain. shimadzu.ch For the analysis of basic, positively charged compounds, anionic pairing agents like sodium 1-octanesulfonate are employed. km3.com.twshimadzu.ch The underlying principle is the formation of an electrically neutral complex between the analyte ion and the ion-pairing reagent, which increases the hydrophobicity of the analyte and thus its retention on a nonpolar stationary phase. itwreagents.comkm3.com.tw

The mechanism of retention in ion-pair chromatography is generally explained by two predominant models: the ion-pair formation model and the dynamic ion-exchange model. shimadzu.chnih.gov

Ion-Pair Formation in the Mobile Phase: This model posits that the ion-pairing reagent (e.g., octanesulfonate anion) and the protonated basic analyte form a neutral ion-pair in the mobile phase. nih.gov This newly formed neutral, and more hydrophobic, complex then partitions onto the nonpolar stationary phase (like C18) and is retained via hydrophobic interactions. shimadzu.chmolnar-institute.com The increased affinity for the stationary phase leads to longer retention times compared to the unretained ionic analyte. itwreagents.com

Dynamic Ion-Exchange: In this model, the hydrophobic alkyl chains of the ion-pairing reagent adsorb onto the surface of the stationary phase, effectively creating a dynamic ion-exchanger. shimadzu.chnih.gov The charged sulfonate groups are oriented towards the mobile phase, forming an electrical double layer. nih.gov Ionic analytes in the mobile phase are then retained through electrostatic interactions with this modified surface, behaving similarly to a traditional ion-exchange mechanism. shimadzu.ch

In practice, the retention mechanism is often a combination of both processes, and the dominant mechanism can depend on chromatographic conditions such as the nature of the stationary phase, the concentration and hydrophobicity of the ion-pairing reagent, and the composition of the mobile phase. nih.gov For alkyl sulfonates, the ion-exchange process is often considered the main mechanism of retention. shimadzu.ch

The length of the hydrophobic alkyl chain of the alkanesulfonate reagent is a critical parameter that significantly influences analyte retention and selectivity. shimadzu.ch Generally, as the hydrophobicity of the ion-pairing reagent increases—that is, as the alkyl chain gets longer—the retention of the analyte also increases. shimadzu.chchromatographyonline.com

This is because a longer alkyl chain (e.g., C8 in octanesulfonate versus C5 in pentanesulfonate) leads to stronger hydrophobic interactions with the stationary phase. shimadzu.chjournalagent.com This results in a greater surface coverage of the stationary phase by the ion-pairing reagent, enhancing the ion-exchange capacity and promoting stronger retention of the analyte. shimadzu.ch The choice of chain length is a key aspect of method development; for instance, to achieve sufficient retention for catecholamines, octanesulfonic acid was found to be the paired-ion of choice over shorter-chain sulfonates like hexanesulfonic acid and pentanesulfonic acid. journalagent.com

| Alkanesulfonate Reagent | Alkyl Chain Length | Relative Retention Effect |

|---|---|---|

| Sodium 1-Pentanesulfonate | C5 | Minimal effect on retention times at typical concentrations. journalagent.com |

| Sodium 1-Hexanesulfonate | C6 | Moderate increase in retention; higher concentrations needed to match the effect of C8. journalagent.com |

| Sodium 1-Octanesulfonate | C8 | Strong increase in retention, providing effective separation for analytes like catecholamines. journalagent.com |

This relationship allows chromatographers to modulate the retention and selectivity of a separation by simply choosing an alkanesulfonate with a different chain length. shimadzu.chchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Developing and optimizing an HPLC method using sodium 1-octanesulfonate involves the careful manipulation of several parameters to achieve the desired separation. The goal is to obtain good resolution between analyte peaks, symmetrical peak shapes, and reasonable analysis times.

The composition of the mobile phase is the most critical factor in controlling retention and resolution in ion-pair chromatography. Key parameters to optimize include:

Concentration of Sodium 1-Octanesulfonate: The relationship between the concentration of the ion-pairing reagent and analyte retention is not always linear. shimadzu.ch Initially, as the concentration increases, retention increases because more ion pairs are formed or the stationary phase becomes more saturated with the reagent. shimadzu.ch However, after reaching a certain concentration (the "fold-over point"), retention may decrease. shimadzu.ch This is attributed to the formation of micelles in the mobile phase, which can create a secondary hydrophobic phase and solvate the analyte, reducing its interaction with the stationary phase. shimadzu.ch For example, in the analysis of ethyleneamines, concentrations of 10 mM, 15 mM, and 20 mM sodium 1-octanesulfonate were investigated to find the optimal retention behavior. researchgate.net

pH of the Mobile Phase: The pH of the mobile phase must be controlled to ensure that the basic analytes are in their ionized (protonated) state and the ion-pairing reagent is also charged. For separating basic compounds with sodium 1-octanesulfonate, the mobile phase is typically acidic to neutral. nih.govderpharmachemica.com For example, a pH of 3.0 was used for the analysis of dapagliflozin (B1669812), while a pH of 6.5 was used for rufinamide (B1680269). derpharmachemica.comscispace.com The pH can significantly impact the retention and selectivity of ionizable compounds. uga.edu

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products. nih.gov Sodium 1-octanesulfonate is frequently used in the development of such methods for basic drugs.

The process typically involves subjecting the drug substance to forced degradation under various stress conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to generate potential degradation products. derpharmachemica.comrjpbcs.com An HPLC method is then developed to resolve the parent drug from all the generated degradants. For instance, a stability-indicating method for lovastatin (B1675250) used a mobile phase containing sodium dihydrogen phosphate (B84403) and sodium 1-octanesulfonate mixed with methanol (B129727) and acetonitrile (B52724) to separate the drug from its degradation products. rjpbcs.com Similarly, a method for dapagliflozin used a mobile phase of methanol and a 0.005 M sodium 1-octanesulfonate buffer (pH 3.0) on a C18 column. derpharmachemica.com

Once developed, the method is validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. derpharmachemica.comresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Phenomenex® Hyperclone BDS C-18 (250 × 4.6 mm, 5 μ) |

| Mobile Phase | Methanol-0.1M Sodium 1-octanesulfonate-0.1M KH2PO4, pH 6.5-water (30:10:5:55, % v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 35 °C |

| Result | Achieved adequate resolution of rufinamide from its related substances and degradation products. |

Analyzing drugs and other compounds in complex matrices like blood, milk, cerebrospinal fluid, or pharmaceutical formulations presents a significant challenge due to the presence of numerous interfering endogenous or exogenous components. researchgate.net Ion-pair chromatography with sodium 1-octanesulfonate provides the necessary selectivity to isolate and quantify target analytes in these complex samples. researchgate.nethimedialabs.com

For example, a method was developed for the quantitative analysis of total thiamine (B1217682) in human blood, milk, and cerebrospinal fluid. researchgate.net The method involved enzymatic hydrolysis to convert thiamine phosphates to thiamine, followed by separation on a C18 column using a mobile phase containing n-octanesulfonate, methanol, and a citrate (B86180) buffer. researchgate.net This approach allowed for the sensitive and specific quantification of thiamine in these challenging biological fluids. researchgate.net

In pharmaceutical quality control, sodium 1-octanesulfonate is used to develop methods for the simultaneous determination of multiple active ingredients in a single formulation. A method for a powder containing paracetamol, phenylephrine (B352888) hydrochloride, and pheniramine (B192746) maleate (B1232345) utilized a gradient elution with a mobile phase containing a sodium 1-octanesulfonate solution and methanol. nih.gov This allowed for the successful quantification of all three active components and an impurity, demonstrating the method's utility in complex chemical mixtures. nih.gov The reagent has also been used in the analysis of dopamine and its metabolites in brain microdialysates and paraquat (B189505) in tissue homogenates. himedialabs.comsigmaaldrich.com

Applications in Pharmaceutical Analysis Research

In the pharmaceutical industry, the precise analysis of drug formulations is critical for ensuring product quality, safety, and regulatory compliance. chemimpex.com Sodium 1-octanesulfonate plays a significant role in the analytical procedures for active pharmaceutical ingredients (APIs), their degradation products, and other related substances. chemimpex.comcymitquimica.com

Analytical Procedures for Active Pharmaceutical Ingredients and Degradation Product Profiling

Sodium 1-octanesulfonate is a key mobile phase additive in stability-indicating HPLC methods, which are designed to separate the API from its potential degradation products. researchgate.netmdpi.com This is crucial for assessing the stability of drug products and identifying impurities that may arise during manufacturing or storage. mdpi.com

For instance, a stability-indicating HPLC method was developed for injectable solutions containing the catecholamines epinephrine (B1671497) and norepinephrine (B1679862). researchgate.net The method utilized a C18 column with a mobile phase of sodium 1-octanesulfonate and methanol (80:20 v/v) to achieve separation of the active drugs from their degradation products. researchgate.net Similarly, an HPLC method for the antibiotic linezolid (B1675486) used a mobile phase of 20 mM sodium 1-octanesulfonate and acetonitrile (70:30, v/v) to separate the drug from its alkaline-induced degradation product. researchgate.net

In the analysis of pramipexole (B1678040) tablets, a degradation impurity was detected and its levels were monitored using a compendial HPLC method that employed an ion-paired mobile phase containing sodium 1-octanesulfonate. mdpi.com The use of this reagent was also central to the development of an HPLC method for the simultaneous quantification of the antimalarial drugs artesunate (B1665782) and amodiaquine. researchgate.net Furthermore, it has been used in the analysis of the antibiotic streptomycin (B1217042) and its derivatives, enabling their separation and determination in pharmaceutical preparations. jpmsonline.com

Table 1: Examples of HPLC Methods for API and Degradation Product Analysis Utilizing Sodium 1-Octanesulfonate

| Analyte(s) | Chromatographic Conditions | Purpose |

| Epinephrine & Norepinephrine | Column: C18Mobile Phase: Sodium 1-octanesulfonate and methanol (80:20 v/v)Detection: UV at 199 nm | Separation of drugs from forced degradation products. researchgate.net |

| Linezolid | Column: Kromasil C18Mobile Phase: 20 mM Sodium 1-octanesulfonate:acetonitrile (70:30, v/v)Detection: UV at 257 nm | Separation from alkaline-induced degradation product. researchgate.net |

| Pramipexole | Column: InertSil ODS-2 C18Mobile Phase: Gradient of phosphate buffer with sodium 1-octanesulfonate and acetonitrile | Monitoring of a drug-excipient interaction impurity. mdpi.com |

| Streptomycin & Derivatives | Column: Nucludar C18-DBMobile Phase: 1.5 g/L Sodium 1-octanesulfonate, 14 g/L Na2SO4, 50 ml/L acetonitrile, 50 ml/L phosphate buffer | Separation of streptomycin from its prepared derivatives. jpmsonline.com |

Determination of Endogenous and Exogenous Catecholamines and Related Neurotransmitters

The analysis of catecholamines and their metabolites is essential in biomedical research and clinical diagnostics. Sodium 1-octanesulfonate is frequently employed in HPLC methods coupled with electrochemical detection (ECD) for the sensitive and specific measurement of these neurotransmitters. ingentaconnect.comnih.gov

A specific HPLC-ECD method was developed to measure the activity of catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of norepinephrine and epinephrine. ingentaconnect.comnih.gov The method involved the separation of normetanephrine, a metabolite of norepinephrine, on a C18 reversed-phase column. The mobile phase consisted of a phosphate buffer containing 4 mM sodium 1-octanesulfonate, which facilitated the retention and separation of the analyte. ingentaconnect.comnih.gov This method proved to be linear, sensitive, and accurate for determining COMT activity in rat liver homogenates. nih.gov

Sodium 1-octanesulfonate has also been used as an ion-pairing reagent in the UPLC-MS/MS analysis of dopamine and its metabolites in brain microdialysates, highlighting its utility in highly sensitive analytical techniques. lookchem.com

Table 2: HPLC-ECD Method for COMT Activity Assay

| Parameter | Condition |

| Analytes | Normetanephrine (from norepinephrine) |

| Column | C18 Reversed Phase |

| Mobile Phase | 10 mM Sodium dihydrogen phosphate buffer, 4 mM Sodium 1-octanesulfonate, 0.17 mM EDTA disodium (B8443419) salt, 6% methanol, 4% acetonitrile (pH 4.0) ingentaconnect.comnih.gov |

| Flow Rate | 1 ml/min nih.gov |

| Detection | Coulometric Electrochemical Detection (+450 mV) nih.gov |

Chromatographic Characterization and Separation of Peptides and Proteins

Sodium 1-octanesulfonate is a valuable reagent for the analysis of peptides and proteins by reversed-phase HPLC. chemimpex.compubcompare.ai It acts as an ion-pairing agent, forming complexes with the charged residues of peptides and proteins, which enhances their hydrophobicity and improves their retention and separation on C8 or C18 columns. This is particularly useful for analyzing complex mixtures of these biomolecules. chemimpex.com

Research has shown its utility in processing peptide antibiotics into controlled-release nanocarrier formulations, where it functions as a hydrophobic ion-pairing agent. lookchem.com The ability of sodium 1-octanesulfonate to form stable ion pairs is crucial for achieving high resolution and sensitivity in the chromatographic analysis of these large and complex molecules. chemimpex.com

Applications in Environmental Analytical Sciences

The monitoring of pollutants in the environment is crucial for public health and ecological safety. Sodium 1-octanesulfonate is utilized in analytical methods for the detection and quantification of various environmental contaminants. chemimpex.comlookchem.com

Methodologies for the Detection and Quantification of Pollutants in Environmental Samples

Ion-pair chromatography with sodium 1-octanesulfonate is an effective technique for analyzing ionic and polar pollutants in environmental matrices. chemimpex.com It has been employed in the analysis of cyanuric acid, a degradation product of certain disinfectants, in water samples. utar.edu.my One study compared two HPLC methods for cyanuric acid determination, one of which used a mobile phase containing sodium 1-octanesulfonate. utar.edu.my

Furthermore, the reagent has been used in the analysis of melamine (B1676169) and cyanuric acid in various samples, which is significant due to the potential for these compounds to form a toxic complex. umaine.edu The use of sodium 1-octanesulfonate as an ion-pairing agent facilitates the separation and quantification of these compounds by LC-MS/MS. umaine.edu

Trace Analysis Techniques in Aqueous and Soil Matrices Utilizing Sodium 1-Octanesulfonate

Sodium 1-octanesulfonate is instrumental in trace analysis, where the detection of very low concentrations of analytes is required. chemimpex.com Its application extends to the analysis of pollutants in both water and soil. chemimpex.com For instance, it has been used in the estimation of paraquat, a widely used herbicide, in tissue homogenates using UPLC with photodiode array detection. lookchem.com The ability of sodium 1-octanesulfonate to improve chromatographic resolution and sensitivity is particularly valuable in these applications, where matrix effects can be a significant challenge. chemimpex.com

Advanced Chromatographic Techniques and Hyphenated Systems

Sodium 1-octanesulfonate, as an ion-pairing reagent, plays a significant role in enhancing the separation of polar and ionic compounds in modern liquid chromatography. Its application extends to advanced chromatographic systems that offer higher speed, resolution, and sensitivity. These systems include Ultra-High Performance Liquid Chromatography (UPLC) and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which are often compared with alternative separation modes such as Hydrophilic Interaction Liquid Chromatography (HILIC).

Integration with Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Throughput

The integration of ion-pair chromatography (IPC) using sodium 1-octanesulfonate with Ultra-High Performance Liquid Chromatography (UPLC) systems leverages the advantages of both technologies to achieve significant improvements in analytical throughput and efficiency. UPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures to deliver faster separations and greater resolution compared to traditional High-Performance Liquid Chromatography (HPLC).

When analyzing basic or cationic compounds that exhibit poor retention on conventional reversed-phase columns, sodium 1-octanesulfonate is added to the mobile phase. The sulfonate group of the reagent pairs with the positively charged analyte, forming a neutral, more hydrophobic complex that can be effectively retained and separated. The use of UPLC in conjunction with this approach allows for dramatically reduced run times. For instance, a validated UPLC method for the determination of eszopiclone (B1671324) and its impurities employed a C18 column with sodium 1-octanesulfonate as an ion-pair reagent, achieving a total chromatographic run time of just 13 minutes. nih.gov Similarly, a stability-indicating UPLC method was developed for the simultaneous determination of homatropine (B1218969) methylbromide and hydrocodone bitartrate (B1229483) and their related compounds, utilizing sodium 1-octanesulfonate in the mobile phase to achieve adequate separation. ipinnovative.com

The primary benefit of this integration is enhanced throughput. Shorter analysis times allow for a greater number of samples to be processed, which is particularly valuable in high-volume environments like pharmaceutical quality control. nih.govipinnovative.com The efficiency of UPLC also leads to sharper and narrower peaks, improving sensitivity and the accuracy of quantification.

| Parameter | UPLC Method for Eszopiclone nih.gov | UPLC Method for Homatropine/Hydrocodone ipinnovative.com |

| System | Waters ACQUITY UPLC | Acquity UPLC |

| Column | ACQUITY BEH C18 | Acquity CSH Phenyl-Hexyl |

| Dimensions | - | 100 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.01M Phosphate Buffer, 0.2% Sodium 1-octanesulfonate (pH 2.2) : Acetonitrile (85:15) | 14.5mM NaH₂PO₄, 12.8mM Sodium 1-octanesulfonate, 13.8mM Triethylamine (pH 2.0) |

| Mobile Phase B | pH 2.2 Buffer : Acetonitrile (20:80) | Acetonitrile |

| Detection | UV at 303 nm | UV at 205 nm |

| Run Time | 13 minutes | 40 minutes |

Coupling with Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification

Coupling ion-pair liquid chromatography with tandem mass spectrometry (LC-MS/MS) presents a powerful tool for both the quantification and structural confirmation of analytes. However, the use of ion-pairing reagents like sodium 1-octanesulfonate in LC-MS systems requires careful consideration due to their non-volatile nature, which can cause ion suppression and contaminate the MS interface.

Despite these challenges, methods have been successfully developed. Sodium 1-octanesulfonate has been used in LC-electrospray ionization (ESI)-MS/MS to determine dopamine and its metabolites in brain microdialysates. lichrom.comsigmaaldrich.com To mitigate the issues associated with non-volatile additives, method modifications are essential. A common strategy is to replace non-volatile acids like phosphoric acid, often used for pH adjustment in UV-based methods, with volatile alternatives like formic acid. sielc.com

In some advanced setups, two-dimensional liquid chromatography is used. A study reported a 2D-LC-MS method where the first dimension utilized a mobile phase containing sodium 1-octanesulfonate and a non-volatile buffer to achieve a specific separation, with subsequent steps ensuring compatibility with the MS detector. nih.gov A comparative study analyzing metformin (B114582) in plasma found that while an ion-pair HPLC-UV method was effective, a separate LC-MS/MS method offered higher selectivity, simpler sample preparation, and shorter analysis times, underscoring the trend towards methods specifically optimized for MS detection that may avoid traditional ion-pair reagents where possible. farmaciajournal.com

The primary role of MS/MS in these hyphenated systems is to provide definitive structural confirmation through fragmentation patterns and to enable highly sensitive and selective quantification, which is crucial for complex biological matrices. lichrom.comsigmaaldrich.comvliz.be

| Application | Analyte(s) | Chromatographic System | Key Findings/Considerations | Reference(s) |

| Neurotransmitter Analysis | Dopamine and metabolites | LC-ESI-MS/MS | Successful determination in brain microdialysates using sodium 1-octanesulfonate. | lichrom.comsigmaaldrich.com |

| Drug Impurity Analysis | General | 2D-LC-MS | First dimension separation used sodium 1-octanesulfonate with a non-volatile buffer. | nih.gov |

| General MS Applications | General | HPLC/UPLC | For MS compatibility, phosphoric acid should be replaced with formic acid in the mobile phase. | sielc.com |

| Antidiabetic Drug Analysis | Metformin | LC-MS vs. HPLC-UV | The LC-MS method showed higher selectivity and faster analysis compared to the ion-pair UV method. | farmaciajournal.com |

Comparative Studies with Hydrophilic Interaction Liquid Chromatography (HILIC) and Other Separation Modes

For the analysis of highly polar compounds, ion-pair reversed-phase chromatography (IP-RPLC) using reagents like sodium 1-octanesulfonate is a well-established technique. However, alternative separation modes, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), have gained prominence, leading to numerous comparative studies. researchgate.netwelch-us.comtechnologynetworks.com

HILIC is a complementary technique to RPLC where a polar stationary phase is used with a mobile phase high in organic solvent content. researchgate.net This makes it inherently well-suited for retaining and separating very polar analytes that are unretained in RPLC. nacalai.com

Advantages and Disadvantages:

MS Compatibility: HILIC generally offers superior compatibility with mass spectrometry. The high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source, leading to enhanced sensitivity. welch-us.com In contrast, the non-volatile nature of sodium 1-octanesulfonate can cause significant ion suppression and requires more rigorous maintenance of the MS system. welch-us.com

Method Development and Robustness: IP-RPLC methods can be complex to develop and often require long column equilibration times. welch-us.comnacalai.com Furthermore, the ion-pairing reagent can irreversibly adsorb to the stationary phase, altering its properties and potentially shortening the column's lifespan. welch-us.comnacalai.com HILIC, while sometimes perceived as having its own stability challenges, avoids these specific issues. welch-us.com

Separation Speed and Selectivity: In some applications, HILIC has demonstrated the ability to provide faster separations than IP-RPLC. A study on room-temperature ionic liquids found that a HILIC method reduced the separation time to under 2 minutes, while the IP-LC method took significantly longer. researchgate.net HILIC also offers a different selectivity, which can be advantageous for separating polar compounds that are difficult to resolve by other means. researchgate.netnih.gov For example, HILIC can separate highly polar analytes like glycine (B1666218) and glycylglycine (B550881) without the need for any ion-pairing reagents. nacalai.com

| Feature | Ion-Pair RPLC (with Sodium 1-Octanesulfonate) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Principle | Forms neutral ion pairs for retention on a non-polar stationary phase. technologynetworks.com | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. researchgate.net |

| Analyte Suitability | Ionic and ionizable compounds. welch-us.com | Highly polar and hydrophilic compounds. welch-us.com |

| MS Compatibility | Limited due to non-volatile reagents causing ion suppression. welch-us.com | High, due to volatile, high-organic mobile phases enhancing ionization. welch-us.com |

| Column Equilibration | Can be lengthy and critical for reproducibility. welch-us.comnacalai.com | Generally faster, but requires careful solvent management. |

| Column Lifespan | Can be reduced by irreversible adsorption of the ion-pair reagent. welch-us.comnacalai.com | Generally not affected by mobile phase additives in the same way. |

| Selectivity | Based on hydrophobicity of the formed ion pair. | Based on analyte hydrophilicity and specific interactions. researchgate.netnih.gov |

Biochemical and Biological Research Facilitated by Sodium 1 Octanesulfonate

Biomolecule Isolation and Purification Techniques

The surfactant properties of sodium 1-octanesulfonate are instrumental in the isolation and purification of biomolecules, particularly proteins and nucleic acids. ontosight.aichemimpex.com

Mechanisms of Protein Extraction and Solubilization Utilizing Surfactant Properties

Sodium 1-octanesulfonate aids in the extraction and solubilization of proteins, especially those that are difficult to isolate due to their aggregation or association with membranes. ontosight.ainih.gov As a detergent, it can disrupt protein-protein interactions and lipid bilayers, leading to the release and solubilization of proteins. ontosight.ainih.gov

The process of protein solubilization by detergents like sodium 1-octanesulfonate generally involves the formation of micelles. ontosight.ai Below its critical micelle concentration (CMC), which is approximately 8 mM, the surfactant exists as monomers. Above the CMC, the surfactant molecules assemble into micelles, which can encapsulate hydrophobic portions of proteins, rendering them soluble in aqueous solutions. ontosight.ai This is particularly useful for extracting membrane proteins from their native lipid environment. nih.gov In some cases, a detergent screen is performed using a panel of detergents to find the most effective one for solubilizing a specific protein. nih.gov

The effectiveness of sodium 1-octanesulfonate in protein purification is also demonstrated in its use as an ion-pairing reagent in high-performance liquid chromatography (HPLC). sigmaaldrich.comfishersci.ca It pairs with positively charged amino acid residues on proteins and peptides, neutralizing their charge and allowing for their separation based on hydrophobicity on a reversed-phase column. fishersci.ca

Facilitation of Nucleic Acid Separation and Purification Processes

Sodium 1-octanesulfonate also plays a role in the separation and purification of nucleic acids. chemimpex.com Its application in ion-pair reversed-phase chromatography is a key technique for this purpose. In this method, the negatively charged phosphate (B84403) backbone of nucleic acids forms an ion pair with a positively charged counter-ion, and this complex is then separated on a reversed-phase column. While sodium 1-octanesulfonate itself is anionic, its use in conjunction with other reagents in techniques like counter-current chromatography can facilitate the separation of nucleic acid constituents. For instance, it has been used as an ion-pair reagent in a two-phase solvent system for the separation of water-soluble vitamins, a technique that can be adapted for hydrophilic nucleic acid components. researchgate.net

Cellular and Membrane System Investigations

The surfactant properties of sodium 1-octanesulfonate make it a useful tool for studying cellular and membrane systems.

Applications in the Study of Cell Membrane Dynamics and Permeability

Sodium 1-octanesulfonate can be used to modulate the permeability of cell membranes. As a surfactant, it can intercalate into the lipid bilayer, disrupting its structure and increasing its fluidity. nih.gov This effect on membrane dynamics can be studied to understand the fundamental properties of cell membranes and their interactions with external agents. Research has shown that related perfluorinated sulfonates can significantly alter the phase transition of lipid bilayers, providing insights into how such compounds interact with and affect cell membranes. moleculardepot.com

Studies on the effect of structurally related compounds like perfluorooctanesulfonate (B1231939) (PFOS) on model and cell membranes have shown that these surfactants can fluidize the gel phase of phosphatidylcholines and increase the fluidity of cell membranes. nih.gov The partitioning of these molecules into the membrane is a key factor in their effects. nih.gov

Surfactant-Mediated Effects on Biological Systems and Molecular Interactions

The interaction of sodium 1-octanesulfonate with biological macromolecules can influence their structure and function. For example, it has been shown to interact with human serum albumin, a major protein in blood plasma. fishersci.ca Understanding such interactions is crucial for evaluating the broader effects of surfactants on biological systems. The binding of alkylsulfonates with varying hydrophobic chain lengths to bovine serum albumin has also been a subject of study to elucidate the mechanisms of these interactions. moleculardepot.com

The ability of sodium 1-octanesulfonate to form micelles is a key aspect of its surfactant activity. The solubility of hydrophobic molecules, such as ethane, in aqueous solutions of sodium 1-octanesulfonate increases significantly above the CMC, indicating the partitioning of these molecules into the micelles. nih.gov This provides a model for how surfactants can interact with and transport non-polar molecules within a biological system.

Role in Biochemical Assay Development and Maintenance of Ionic Milieus

Sodium 1-octanesulfonate is a valuable component in the development and execution of various biochemical assays. ontosight.ai Its ability to solubilize biomolecules and maintain stable ionic environments is critical for the reliability and accuracy of these assays. ontosight.ai

It is frequently used as a component in buffer solutions to maintain a constant ionic strength, which is essential for many biochemical reactions. ontosight.ai In HPLC analysis, it is a common mobile phase additive for the separation of a wide range of analytes, from neurotransmitters like dopamine (B1211576) to compounds in coffee samples. sigmaaldrich.comsigmaaldrich.com For example, it has been used in the mobile phase for the HPLC analysis of dopamine in rat brain microdialysates. sigmaaldrich.com

The use of sodium 1-octanesulfonate as an ion-pairing reagent is a cornerstone of many analytical methods. chemimpex.compubcompare.ai By forming neutral ion pairs with charged analytes, it enhances their retention and separation on reversed-phase HPLC columns. This has been applied to the analysis of peptides, proteins, and various small molecules. fishersci.campbio.com

Below is an interactive data table summarizing some of the key applications of Sodium 1-octanesulfonate in biochemical research.

| Research Area | Specific Application | Mechanism/Role | Key Findings/Observations |

| Protein Science | Protein Extraction and Solubilization | Acts as a detergent to disrupt cell membranes and protein aggregates. ontosight.ainih.gov | Facilitates the isolation of otherwise insoluble proteins for further study. nih.govnih.gov |

| Ion-Pair Reversed-Phase HPLC | Forms ion pairs with charged proteins and peptides, enabling separation based on hydrophobicity. fishersci.ca | Allows for high-resolution separation of complex protein and peptide mixtures. fishersci.campbio.com | |

| Nucleic Acid Analysis | Ion-Pair Chromatography | Used as a reagent to facilitate the separation of hydrophilic nucleic acid components. chemimpex.comresearchgate.net | Enables the separation of nucleobases, nucleosides, and nucleotides. researchgate.net |

| Cell Biology | Study of Membrane Dynamics | Intercalates into the lipid bilayer, altering membrane fluidity and permeability. nih.gov | Provides insights into the structure and function of cell membranes. nih.gov |

| Biochemical Assays | Mobile Phase Additive in HPLC | Maintains ionic strength and acts as an ion-pairing agent for analyte separation. sigmaaldrich.com | Crucial for the accurate quantification of various biomolecules, including neurotransmitters. sigmaaldrich.com |

| Buffer Component | Helps to maintain a stable ionic environment for biochemical reactions. ontosight.ai | Ensures the reliability and reproducibility of experimental results. ontosight.ai |

Supramolecular Chemistry and Self Assembly Phenomena Involving Sodium 1 Octanesulfonate

Host-Guest Complexation Studies with Macrocyclic Receptors

The ability of sodium 1-octanesulfonate to act as a guest molecule in the presence of macrocyclic hosts has been a subject of significant research interest. These studies provide fundamental insights into molecular recognition processes and have implications for the development of sensors, delivery systems, and stimuli-responsive materials.

A notable example of host-guest complexation involves the interaction of sodium 1-octanesulfonate with a cationic water-soluble pillar arene. rsc.orgnih.gov Pillararenes are a relatively new class of macrocycles with a unique pillar-shaped architecture. sci-hub.st For these interactions to occur in aqueous media, the pillararene must be functionalized to ensure water solubility. Researchers have synthesized a cationic water-soluble pillar arene by introducing trimethylammonium groups on both the upper and lower rims of the macrocycle. rsc.orgnih.govdovepress.com This modification not only imparts water solubility but also introduces positive charges, which are crucial for binding anionic guests like the octanesulfonate anion.

The primary driving forces for the complexation between the cationic pillar arene and sodium 1-octanesulfonate are a combination of hydrophobic and electrostatic interactions. rsc.orgrsc.org The hydrophobic octyl chain of the sulfonate finds a favorable environment within the hydrophobic cavity of the pillar arene, while the negatively charged sulfonate headgroup interacts favorably with the positively charged trimethylammonium groups on the host. rsc.orgsci-hub.st This results in the formation of a stable 1:1 host-guest complex, which can be described as a tandfonline.compseudorotaxane. sci-hub.st

Beyond pillararenes, the interaction of sodium 1-octanesulfonate with other macrocyclic hosts, such as cyclodextrins, has also been explored. Cyclodextrins, which are donut-shaped molecules, can encapsulate the hydrophobic tail of the octanesulfonate anion within their cavity. Similarly, interactions with calixarenes, another class of macrocyclic compounds, have been investigated, although the specific complexation with sodium 1-octanesulfonate is part of a broader study of ion-pairing agents in chromatography. nankai.edu.cn The formation of these host-guest complexes demonstrates specific molecular recognition events.

The stability of the host-guest complexes formed between sodium 1-octanesulfonate and macrocyclic receptors is quantified by thermodynamic parameters such as the association constant (K_a), and the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

For the complexation of sodium 1-octanesulfonate with the cationic water-soluble pillar arene, a high association constant has been reported, indicating a strong binding affinity. rsc.org The formation of this stable 1:1 complex is a thermodynamically favorable process. rsc.org While specific numerical values for the thermodynamic parameters for this particular system are not always detailed in the initial reports, the principles of supramolecular chemistry suggest that the process is likely driven by a significant negative change in Gibbs free energy. This is a result of both favorable enthalpic contributions from electrostatic interactions and favorable entropic contributions from the release of water molecules from the hydrophobic cavity of the host and the surface of the guest (the hydrophobic effect).

Studies on related systems, such as the complexation of various guests with p-sulfonatocalix nih.govarene, highlight the importance of considering all components in the system, including counterions, when determining thermodynamic parameters. usc.gal The binding process is often entropically driven, though enthalpic contributions can also be significant. usc.gal The kinetics of complex formation and dissociation, described by the rate constants k_on and k_off respectively, are also crucial for understanding the dynamics of these systems. For the pillar arene-octanesulfonate system, proton NMR spectroscopy has shown that the complex is in fast exchange on the NMR timescale, indicating rapid association and dissociation processes. rsc.org

Table 1: Host-Guest Complexation Data for Sodium 1-Octanesulfonate and Related Systems

| Host Molecule | Guest Molecule | Stoichiometry | Key Driving Forces |

| Cationic water-soluble pillar arene | Sodium 1-octanesulfonate | 1:1 rsc.orgrsc.org | Hydrophobic and electrostatic interactions rsc.orgrsc.org |

| α-cyclodextrin | Sodium 1-octanesulfonate anion | Not specified | Hydrophobic interactions |

| p-Sulfonatocalix nih.govarene | Various metal cations | Not specified | Entropically driven usc.gal |

Micellar Aggregation and Solution Behavior Research

As a surfactant, sodium 1-octanesulfonate exhibits self-assembly in aqueous solutions to form micelles. This behavior is a cornerstone of its utility in various applications and has been the subject of extensive research.

The critical micelle concentration (CMC) is a fundamental property of any surfactant. It is the concentration above which individual surfactant molecules (monomers) begin to aggregate to form micelles. The CMC of sodium 1-octanesulfonate is influenced by factors such as temperature, pressure, and the presence of electrolytes or other additives.

Experimental determination of the CMC can be achieved through various techniques, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy. For sodium 1-octanesulfonate, the CMC is a key parameter that dictates its behavior in applications like ion-pair chromatography.

The aggregation number (N_agg) represents the average number of surfactant molecules in a single micelle. This parameter, along with the CMC, provides a detailed picture of the micellization process. These experimental values are often complemented by theoretical studies and molecular dynamics simulations, which can offer insights into the structure and dynamics of the micelles at a molecular level.

Above the CMC, sodium 1-octanesulfonate molecules self-assemble into supramolecular aggregates, typically spherical micelles in dilute solutions. In these structures, the hydrophobic octyl tails form a core that is shielded from the aqueous environment, while the hydrophilic sulfonate headgroups are exposed on the surface, interacting with water molecules.

The solution behavior of sodium 1-octanesulfonate is not limited to the formation of simple spherical micelles. Depending on the concentration, temperature, and ionic strength of the solution, other types of aggregates, such as rod-like micelles or even more complex liquid crystalline phases, can be formed. The study of these phase transitions and the characterization of the different supramolecular structures are active areas of research.

Applications in Advanced Materials Science and Engineering

The unique supramolecular and self-assembly properties of sodium 1-octanesulfonate have led to its use in several areas of advanced materials science and engineering.

The host-guest complexes formed with macrocyclic receptors, such as the cationic pillar arenes, have potential applications in the development of stimuli-responsive materials. For instance, the complexation and decomplexation can be controlled by external stimuli like temperature, pH, or the presence of a competitive guest, leading to a change in the material's properties. This could be exploited in the design of smart drug delivery systems, sensors, or molecular switches.

The self-assembly of sodium 1-octanesulfonate into micelles is fundamental to its application as a template or structure-directing agent in the synthesis of nanomaterials. The micelles can act as nanoreactors, providing a confined environment for chemical reactions and influencing the size, shape, and morphology of the resulting nanoparticles.

Furthermore, the ability of sodium 1-octanesulfonate to form supramolecular vesicles in conjunction with other molecules, such as amphiphilic pillararenes, opens up possibilities for creating novel nanocarriers for drug delivery. dovepress.com These vesicles can encapsulate therapeutic agents and release them in a controlled manner, potentially in response to specific biological cues.

In the realm of separation science, sodium 1-octanesulfonate is widely used as an ion-pairing agent in high-performance liquid chromatography (HPLC). thermofisher.com Its ability to form neutral ion pairs with charged analytes allows for their separation on reverse-phase columns, a technique that relies on the principles of partitioning and adsorption, which are closely related to supramolecular interactions.

Development and Characterization of Environmentally Ion-Dissociable Supramolecular Polyelectrolyte Plastics

The pursuit of high-performance, sustainable plastics has led to innovative strategies in supramolecular chemistry. One such approach involves the creation of environmentally ion-dissociable supramolecular polyelectrolyte plastics, where sodium 1-octanesulfonate plays a crucial role. researchgate.netrsc.org These materials are designed to be robust under normal conditions but dissociate in ion-rich environments like seawater and soil, mitigating plastic pollution. researchgate.netrsc.org

A key strategy involves upgrading bio-sourced cationic polyelectrolytes, such as hydroxypropyl trimethyl ammonium (B1175870) chloride chitosan (B1678972) (HACS-Cl), through counterion exchange. rsc.org In this process, the original chloride counterions are replaced with a combination of multivalent counterions, like sodium phytate (SP), and hydrophobic sulfonates, including sodium 1-octanesulfonate. researchgate.netrsc.org This synergistic approach combines dynamic supramolecular hydrogen bonding, multiple electrostatic crosslinking, and hydrophobic interactions. researchgate.netrsc.org

The introduction of sodium 1-octanesulfonate is critical for imparting hydrophobic interactions within the polyelectrolyte network. researchgate.net The octyl chain of the sulfonate interacts with other hydrophobic components, while the sulfonate group participates in electrostatic interactions with the cationic polyelectrolyte backbone. rsc.orgresearchgate.net This combination of forces results in a stable and robust supramolecular network. researchgate.net

The resulting plastics exhibit impressive mechanical properties, often surpassing those of commercial plastics. researchgate.netrsc.org For instance, a supramolecular polyelectrolyte plastic designated as HACS-SP-C8, which incorporates sodium 1-octanesulfonate (C8 referring to the eight-carbon chain), demonstrates a significant tensile strength and Young's modulus. rsc.org This highlights the effectiveness of using hydrophobic sulfonates to enhance the mechanical performance of bio-based polyelectrolytes. researchgate.net

A significant advantage of these materials is their environmental responsiveness. The dynamic and non-covalent nature of the supramolecular network allows for excellent remoldability and recyclability. researchgate.netrsc.org More importantly, the electrostatic crosslinks are designed to dissociate in the presence of the high ion concentrations found in seawater or soil, facilitating the material's breakdown under ambient conditions. researchgate.net This "ion-dissociable" characteristic presents a practical pathway for creating high-performance plastics that are more sustainable and have a reduced environmental impact. researchgate.netrsc.org

Table 1: Mechanical Properties of HACS-SP-C8 Supramolecular Polyelectrolyte Plastic

| Property | Value | Reference |

|---|---|---|

| Tensile Strength | 93.6 ± 3.3 MPa | researchgate.net, rsc.org |

| Young's Modulus | 2.3 ± 0.3 GPa | researchgate.net, rsc.org |

Influence on Phase Transitions in Lipid Bilayers and Stability of Emulsion Systems

Sodium 1-octanesulfonate, as an amphiphilic molecule, can interact with and influence the structure and stability of lipid bilayers and emulsion systems. cymitquimica.comnih.gov Its behavior is analogous to other surfactants, where the hydrophobic alkyl chain tends to insert into the non-polar core of a lipid bilayer, while the polar sulfonate headgroup remains at the aqueous interface. nih.gov

Influence on Lipid Bilayer Phase Transitions

The incorporation of surfactants like sodium 1-octanesulfonate into a lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC), can disrupt the ordered packing of the lipid molecules. nih.govchemrxiv.org This disruption generally leads to a decrease in the main phase transition temperature (Tm), which is the temperature at which the bilayer transitions from a rigid gel state to a more fluid liquid-crystalline state. nih.govnih.gov The presence of the surfactant molecules introduces disorder, reducing the cooperativity of the phase transition and effectively fluidizing the gel phase. nih.govchemrxiv.org

Studies on similar surfactants have shown that the extent of this effect depends on the concentration of the surfactant and its chemical nature. For instance, research on sodium octanoate, which has a similar alkyl chain length, demonstrated a linear decrease in the Tm of DPPC vesicles with increasing concentration. nih.gov The partitioning of the surfactant between the bulk aqueous solution and the lipid membrane is a key factor governing this influence. nih.gov The larger the partition coefficient, indicating a higher affinity for the membrane, the greater the effect on the phase transition. nih.gov Research has indicated that the affinity of surfactants for the lipid bilayer is related to the hydrophobicity of their non-polar tails. nih.gov

Stability of Emulsion Systems

In emulsion systems, which are mixtures of immiscible liquids like oil and water, surfactants are crucial for stabilization. researchgate.netresearchgate.net Sodium 1-octanesulfonate can act as an emulsifying agent, adsorbing at the oil-water interface to reduce interfacial tension and form a protective barrier around the dispersed droplets, thereby preventing coalescence. cymitquimica.comcymitquimica.com

Table 2: Effects of Surfactants on Lipid Bilayer and Emulsion Properties

| System | Observed Effect of Surfactant | Governing Principle | Reference |

|---|---|---|---|

| Lipid Bilayer (e.g., DPPC) | Decrease in phase transition temperature (Tm) | Insertion of the hydrophobic tail into the bilayer core disrupts lipid packing and reduces cooperativity. | nih.gov, chemrxiv.org, nih.gov |

| Emulsion (e.g., W/O/W) | Increased stability or controlled destabilization | Adsorption at the oil-water interface reduces interfacial tension; influences osmotic balance. | researchgate.net, cymitquimica.com, researchgate.net |

Theoretical, Computational, and Spectroscopic Characterization of Sodium 1 Octanesulfonate

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the molecular structure and electronic properties of sodium 1-octanesulfonate. These computational tools allow for a detailed examination of the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for investigating the molecular structure and electronic characteristics of chemical systems like sodium 1-octanesulfonate. researchgate.net By employing specific functionals and basis sets, such as the B3LYP method with a 6-311++G(d,p) basis set, researchers can obtain an optimized molecular geometry. researchgate.net This process minimizes the energy of the molecule to predict the most stable arrangement of its atoms, providing data on bond lengths, bond angles, and dihedral angles.

Theoretical studies on related alkyl sulfonates have been used to predict vibrational frequencies. For instance, calculations on 2-octanesulfonic acid predicted strong absorption bands for the asymmetric S=O stretching at approximately 1200 cm⁻¹ and for the symmetric S=O stretching around 1040 cm⁻¹. These theoretical predictions are consistent with experimental spectroscopic data for the sulfonate functional group.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential

The study of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's electronic excitation properties and reactivity. libretexts.orgwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For the sodium salt of 1-octanesulfonic acid, DFT calculations have estimated the HOMO energy to be -5.9038 eV and the LUMO energy to be -2.2833 eV, resulting in an energy gap of 3.6205 eV. researchgate.net A smaller energy gap generally suggests higher chemical reactivity. This analysis helps in identifying the parts of the molecule that are likely to be involved in nucleophilic (electron-donating) and electrophilic (electron-accepting) interactions. researchgate.net

Table 1: Frontier Molecular Orbital Energies of Sodium 1-Octanesulfonate Data sourced from DFT calculations using the B3LYP/6-311++G(d,p) basis set.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.9038 |

| LUMO | -2.2833 |

| Energy Gap | 3.6205 |

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool that visualizes the charge distribution across a molecule. researchgate.net The MEP map helps to predict how a molecule will interact with charged chemical species. In these maps, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

Evaluation of Charge Transfer Mechanisms (NBO) and Chemical Reactivity Descriptors

Natural Bond Orbital (NBO) analysis is a computational technique that examines intramolecular and intermolecular bonding and interactions between orbitals. It provides a description of electron density in terms of localized bonds and lone pairs, which aligns with the Lewis structure concept. For sodium 1-octanesulfonate, NBO analysis reveals significant charge delocalization and hyperconjugative interactions that contribute to its molecular stability. researchgate.net This analysis can quantify the electron-withdrawing effect of the sulfonate group, which has been calculated to have a charge of approximately -0.75e. The study of interactions between filled donor orbitals and empty acceptor orbitals clarifies the delocalization corrections to an idealized Lewis structure.

Global reactivity descriptors, which are derived from the energies of the frontier orbitals, provide further insight into the chemical reactivity of the molecule. For sodium 1-octanesulfonate, the electrophilicity index has been calculated to be 4.628. researchgate.net These descriptors are instrumental in predicting the stability and biological activity of the compound. researchgate.net

Molecular Dynamics Simulations of Interfacial and Bulk Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of sodium 1-octanesulfonate in various environments, complementing the static picture provided by quantum chemical calculations. These simulations are particularly useful for studying the collective behavior of surfactant molecules, such as the formation of micelles and their interactions at interfaces.

Simulation of Micellar Systems and Solubilization Processes in Aqueous Media

In aqueous solutions, surfactant molecules like sodium 1-octanesulfonate can self-assemble into spherical structures known as micelles above a certain concentration. MD simulations are a powerful tool for investigating the structure and dynamics of these micelles. scite.airesearchgate.net Simulations of related surfactants, such as sodium octanoate, have provided detailed information on micellar properties, including their size, shape, and the arrangement of the surfactant molecules. scite.airesearchgate.net

These simulations can also shed light on the process of solubilization, where micelles encapsulate other molecules within their core. For example, MD simulations have been used to study the encapsulation of fullerene (C60) by a similar type of molecule, showing how the hydrophobic fullerene is stabilized within the micellar structure in an aqueous environment. rsc.org This process is driven by hydrophobic and electrostatic interactions. rsc.org

Investigation of Interactions with Solvent Environments and Biological Mimics

MD simulations can be employed to study the interactions between sodium 1-octanesulfonate and its surrounding solvent molecules. These simulations can reveal the structure of water molecules around the hydrophilic sulfonate headgroup and the hydrophobic alkyl tail. researchgate.net

Furthermore, MD simulations are used to investigate the behavior of surfactants in more complex environments that mimic biological systems. For instance, simulations can model the interaction of surfactants with lipid bilayers, which are simplified models of cell membranes. This is relevant in understanding how surfactants can enhance the permeation of drugs through the skin. In studies of transdermal drug delivery, sodium 1-octanesulfonate has been used as a counter-ion to form a lipophilic ion pair with drugs, thereby increasing their ability to pass through the skin. MD simulations can provide a molecular-level picture of how the surfactant facilitates this process. Additionally, simulations have been used to study the adsorption of octanesulfonic acid on metal surfaces, which is relevant to its application as a corrosion inhibitor.

Advanced Spectroscopic Investigations for Structural Elucidation and Mechanistic Insight

Advanced spectroscopic techniques are indispensable for the detailed characterization of sodium 1-octanesulfonate, providing profound insights into its molecular structure, conformational behavior, and interactions in various environments. Methods such as vibrational, nuclear magnetic resonance, and UV-visible spectroscopy offer complementary information, enabling a comprehensive understanding of the compound's properties.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Mode Assignment and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and analyzing the conformational structure of sodium 1-octanesulfonate. americanpharmaceuticalreview.com These methods probe the vibrational modes of a molecule, yielding a unique spectral fingerprint. americanpharmaceuticalreview.com

Experimental and theoretical studies on sodium 1-octanesulfonate have utilized both FT-IR and FT-Raman spectroscopy to elucidate its vibrational properties. researchgate.net The spectra are characterized by absorption bands corresponding to the vibrations of the sulfonate headgroup and the alkyl chain. The analysis of these spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which aids in the precise assignment of vibrational modes. researchgate.net

Key vibrational modes for the sulfonate group (SO₃⁻) are particularly prominent. Theoretical studies on similar sulfonic acids predict strong absorption bands for the asymmetric and symmetric S=O stretching modes. In the case of sodium 1-octanesulfonate, these are consistently observed and are crucial for confirming the molecular structure. The C-H stretching vibrations of the octyl chain, appearing in the 2800-3000 cm⁻¹ region, provide information about the chain's conformational order (e.g., gauche vs. all-trans).

FT-Raman spectroscopy offers complementary data, especially for bonds that are weakly polar or non-polar. thermofisher.com For instance, the C=C bonds in aromatic systems, if present as an impurity or part of a complex, are often more prominent in Raman spectra. thermofisher.com For sodium 1-octanesulfonate, Raman spectroscopy helps in characterizing vibrations such as the C-S stretch and various modes of the sulfonate group. researchgate.net

A detailed assignment of the principal vibrational modes, based on experimental data and theoretical calculations, is summarized in the table below. researchgate.net

Table 1: Characteristic FT-IR and FT-Raman Vibrational Frequencies for Sodium 1-Octanesulfonate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |

|---|---|---|

| ~2960-2850 | C-H Stretching (Alkyl Chain) | FT-IR, FT-Raman |

| ~1465 | C-H Bending (Alkyl Chain) | FT-IR |

| ~1200 | Asymmetric S=O Stretching | FT-IR |

| ~1040 | Symmetric S=O Stretching | FT-IR, FT-Raman |

| ~720 | C-S Stretching | FT-Raman |

Note: The exact wavenumbers can vary based on the sample state (solid, solution) and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Host-Guest Complexation and Solution State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of sodium 1-octanesulfonate in solution. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, with chemical shifts being sensitive to the electronic environment of each nucleus. chemicalbook.com

In the ¹H NMR spectrum of sodium 1-octanesulfonate, distinct signals are observed for the protons along the octyl chain. The protons on the carbon adjacent to the electron-withdrawing sulfonate group (C1) are the most deshielded and appear at a higher chemical shift, while the terminal methyl group (C8) protons are the most shielded. Similarly, the ¹³C NMR spectrum shows eight distinct signals, with the C1 carbon appearing significantly downfield due to the influence of the sulfonate group.

Beyond simple structural confirmation, NMR is invaluable for studying the role of sodium 1-octanesulfonate in supramolecular chemistry, particularly in host-guest complexation. acs.org Research has shown that the long alkyl chain of the octanesulfonate anion can be encapsulated within the hydrophobic cavity of macrocyclic hosts like water-soluble pillar chinesechemsoc.orgarenes. rsc.orgresearchgate.net This complexation event induces significant changes in the NMR spectrum. Protons of the guest molecule (sodium 1-octanesulfonate) that are threaded into the host's cavity experience a shielding effect from the aromatic walls of the pillararene, resulting in a noticeable upfield shift of their NMR signals. acs.orgrsc.org The magnitude of this complexation-induced shift provides evidence for the formation and geometry of the host-guest complex. acs.org Two-dimensional NMR techniques, such as NOESY, can further elucidate the specific spatial proximities between host and guest protons, confirming the inclusion of the alkyl chain within the cavity. acs.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Sodium 1-Octanesulfonate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | ~2.4-2.5 | ~52 |

| C2 | ~1.5-1.6 | ~25 |

| C3-C7 | ~1.2-1.3 | ~22-32 |

| C8 | ~0.8-0.9 | ~14 |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature. Data is compiled from various sources. chemicalbook.com

Industrial and Applied Separation Processes Utilizing Sodium 1 Octanesulfonate

Extraction and Separation of Rare-Earth Elements from Complex Mixtures

The recovery of rare-earth elements (REEs) from industrial waste and secondary sources is a critical aspect of sustainable technology. Anionic surfactants, including alkyl sulfonates, are integral to developing efficient separation processes for these valuable metals from complex matrices.

Role as an Anionic Surfactant in Multi-Stage Extraction Processes from Waste Materials

Sodium 1-octanesulfonate, as an anionic surfactant, can be utilized in multi-stage separation techniques such as foam flotation and cloud point extraction for the recovery of REEs from waste streams. In these processes, the surfactant acts as a collector, selectively binding to the positively charged rare-earth metal ions in an aqueous solution.

In a process like ion flotation, the sodium 1-octanesulfonate is added to the aqueous solution containing the dissolved REEs. The anionic sulfonate head of the surfactant forms an ion pair or complex with the trivalent REE cations. By bubbling a gas through the solution, these surfactant-metal complexes are carried to the surface, forming a froth that can be physically separated. This process can be conducted in multiple stages to enhance the purity and recovery of the target elements. The effectiveness of this separation is highly dependent on factors such as pH and the molar ratio of the surfactant to the metal ions.

Another relevant multi-stage technique is cloud point extraction. This method uses the property of some surfactant solutions to separate into two phases—a surfactant-rich phase and a dilute aqueous phase—upon changes in temperature or the addition of a salt. Anionic surfactants like sodium 1-octanesulfonate can be used, often in conjunction with non-ionic surfactants, to extract metal ions. The metal ions form complexes with the surfactant molecules and are concentrated in the small volume of the surfactant-rich phase, effectively separating them from the bulk aqueous solution.

Understanding Mechanisms of Selective Metal Ion Separation and Recovery

The selective separation of different rare-earth elements is possible due to their subtle differences in chemical and physical properties, which can be exploited by anionic surfactants. The primary mechanism involves the electrostatic interaction between the negatively charged sulfonate group of sodium 1-octanesulfonate and the positively charged REE ions (Ln³⁺).

The selectivity of the separation is governed by several key factors:

Ionic Radius and Charge Density: Although chemically similar, the lanthanide elements exhibit a gradual decrease in ionic radius with increasing atomic number (the "lanthanide contraction"). Heavier rare earths have a smaller ionic radius and consequently a higher charge density. This can lead to stronger electrostatic interactions with the anionic surfactant, allowing for their preferential separation from lighter rare earths.

pH of the Solution: The pH of the aqueous phase is a critical parameter. It dictates the hydrolysis and speciation of the REE ions. The formation of various hydroxylated species of the REEs at different pH values affects their interaction with the surfactant. Optimal pH conditions are required to maximize the formation of the desired surfactant-metal complex for efficient separation.

Surfactant Concentration: The concentration of sodium 1-octanesulfonate is crucial. A sufficient concentration is needed to form the complexes and enable separation. However, an excessive concentration can lead to the formation of stable emulsions or precipitates that hinder the separation process. The molar ratio of surfactant to REE is a key parameter that is optimized for each specific separation.

Research on similar anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) in ion flotation has demonstrated that these factors can be manipulated to achieve selective recovery of individual REEs from a mixture. questjournals.orgscholaris.ca For example, the optimal pH for the flotation of neodymium can differ from that for lanthanum or cerium, allowing for their selective separation in a multi-stage process. questjournals.org

Broader Industrial Applications in Chemical Separation Technology

Beyond the realm of metallurgy, sodium 1-octanesulfonate is widely recognized for its utility in analytical and preparative chemical separations, particularly in chromatography. lookchem.comchemicalbook.com

Its most prominent application is as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. Many pharmaceutical compounds and biomolecules are ionic and show poor retention on standard RP-HPLC columns. Sodium 1-octanesulfonate is added to the mobile phase to solve this problem.

The mechanism is as follows:

The hydrophobic octyl chain of the sulfonate adsorbs onto the nonpolar stationary phase, creating a dynamic ion-exchange surface.

Alternatively, the anionic sulfonate head of the sodium 1-octanesulfonate forms a neutral ion pair with a positively charged analyte in the mobile phase.

This neutral ion pair is more hydrophobic than the original charged analyte and therefore has a stronger interaction with the nonpolar stationary phase.

This increased retention allows for the separation of otherwise un-retained or poorly retained charged compounds.

The concentration of sodium 1-octanesulfonate in the mobile phase can be adjusted to fine-tune the retention of the analytes, providing a powerful tool for method development in the separation of peptides, proteins, and various organic ions. chemicalbook.com

Furthermore, due to its surfactant properties, sodium 1-octanesulfonate is also used in the formulation of industrial and cleaning detergents. lookchem.com

| Application Area | Technique | Role of Sodium 1-octanesulfonate | Target Analytes/Materials |

| Metallurgy | Ion Flotation / Cloud Point Extraction | Anionic Collector / Complexing Agent | Rare-Earth Element Ions (e.g., Nd³⁺, La³⁺, Ce³⁺) |

| Analytical Chemistry | High-Performance Liquid Chromatography (HPLC) | Ion-Pairing Reagent | Peptides, Proteins, Organic Cations, Pharmaceuticals |

| Industrial Formulations | Detergents | Anionic Surfactant | General Cleaning and Dispersing |

| Environmental Analysis | Sample Preparation / Chromatography | Ion Complexation Agent | N-nitrosodiethanolamine, Various Pollutants |

Emerging Research Frontiers and Future Perspectives on Sodium 1 Octanesulfonate

Integration with Novel Separation Technologies and Miniaturized Systems

The well-established role of sodium 1-octanesulfonate as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) is being adapted and enhanced for modern analytical challenges. avantorsciences.comfishersci.com Its ability to form neutral ion pairs with charged analytes facilitates their separation on reverse-phase columns. sielc.com

Recent advancements focus on integrating sodium 1-octanesulfonate into novel and miniaturized separation systems. This includes its use in fast Ultra-Performance Liquid Chromatography (UPLC) applications, where smaller particle columns are employed for rapid analyses. sielc.com Furthermore, its application is being explored in other advanced separation techniques like Gel Permeation Chromatography (GPC). The development of new stationary phases, such as mixed-mode columns with ion-pairing groups, further refines its separation capabilities. sielc.com

A notable trend is the use of sodium 1-octanesulfonate in chaotropic chromatography, a novel HPLC method. For instance, in the analysis of pralidoxime, a nerve agent antidote, a method utilizing sodium 1-octanesulfonate in the mobile phase demonstrated significant separation capability, positioning it as a potential replacement for current pharmacopoeia methods. mdpi.com This highlights the ongoing efforts to develop more robust and reliable analytical systems incorporating this compound.

Exploration of Sodium 1-Octanesulfonate in Green Chemistry Principles and Sustainable Processes

In line with the growing emphasis on green and sustainable chemistry, research is underway to utilize sodium 1-octanesulfonate in environmentally benign processes. researchgate.netresearchgate.net A key area of interest is its potential role in the development of solid acid catalysts. By immobilizing sulfonic acid groups onto materials like mesoporous silica, researchers aim to create efficient and reusable catalysts that minimize waste and avoid hazardous reagents.

The principles of green chemistry encourage the use of safer chemicals and the design of processes that are less hazardous to human health and the environment. researchgate.net While sodium 1-octanesulfonate is a synthetic compound, its biodegradability aligns with some of the goals of sustainable chemistry. However, its petrochemical origins are a consideration, prompting research into bio-based alternatives.

The application of microwave-assisted organic synthesis (MAOS) in conjunction with sulfonation processes represents a greener approach to producing sulfonated compounds, reducing reaction times and energy consumption. researchgate.net Although not specific to sodium 1-octanesulfonate, these methodologies could be adapted for its synthesis in the future, further enhancing its sustainability profile.

Expanding Supramolecular Applications in Sensing and Drug Delivery Systems

The unique amphiphilic nature of sodium 1-octanesulfonate, with its polar sulfonate head and nonpolar octyl tail, makes it an interesting component in the field of supramolecular chemistry. This area of research explores the spontaneous assembly of molecules into larger, ordered structures through non-covalent interactions.

A significant development is the use of sodium 1-octanesulfonate in the formation of host-guest complexes with macrocyclic molecules like pillar[n]arenes. For example, a cationic water-soluble pillar arene was shown to form a stable 1:1 host-guest complex with sodium 1-octanesulfonate in water. nih.govunime.it This type of interaction is fundamental to the construction of more complex supramolecular assemblies.

These assemblies have potential applications in sensing and drug delivery. For instance, supramolecular vesicles and micelles formed from pillar[n]arenes and guest molecules can encapsulate drugs and release them in response to specific stimuli, such as changes in pH or light exposure. nih.gov The ability of sodium 1-octanesulfonate to participate in these host-guest interactions opens up possibilities for its inclusion in the design of novel nanocarriers for targeted drug delivery. nih.govresearchgate.net Furthermore, fluorescent supramolecular systems incorporating pillar[n]arenes are being investigated for the selective detection of metal ions, a field where the principles of host-guest chemistry with molecules like sodium 1-octanesulfonate could be applied. mdpi.com

Advanced Computational Modeling for Predictive Research and Material Design

Advanced computational methods are becoming indispensable tools for understanding the behavior of sodium 1-octanesulfonate at a molecular level and for predicting its properties and interactions. mdpi.comnih.govnasa.gov Techniques like Density Functional Theory (DFT) are employed to investigate the molecular structure, electronic properties, and solute-solvent interactions of the compound. These theoretical studies can predict key characteristics and how the molecule behaves in different chemical environments.

Computational modeling allows for the in-depth analysis of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for its function as an ion-pairing reagent and its role in supramolecular assemblies. Molecular dynamics simulations can be used to understand the binding mechanisms between sodium 1-octanesulfonate and other molecules, which is vital for designing new materials and optimizing separation processes. researchgate.net

The integration of artificial intelligence and machine learning with these computational models offers a powerful approach to accelerate scientific discovery. mdpi.comresearchgate.net These predictive models can help in designing new materials with desired properties and in optimizing experimental conditions, thereby reducing the time and cost of research and development. mdpi.comnih.gov

常见问题

Basic Question: What is the primary role of Sodium 1-octanesulfonate in chromatographic methods, and how does it enhance analyte separation?

Answer: